2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
CAS No.: 921503-63-1
Cat. No.: VC11968421
Molecular Formula: C21H21FN4O3S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921503-63-1 |
|---|---|
| Molecular Formula | C21H21FN4O3S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-benzyl-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H21FN4O3S/c22-16-7-4-8-17(9-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-5-2-1-3-6-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29) |
| Standard InChI Key | NVZKNBGCHKWYLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)F)CO |
Introduction
Chemical Structure and Functional Significance
Structural Breakdown
The compound’s IUPAC name—N-benzyl-2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide—reveals its multifunctional architecture:
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Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with a hydroxymethyl group at position 5.
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Sulfanyl bridge: A thioether (-S-) group linking the imidazole to an acetamide side chain.
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3-Fluorophenyl acetamide: A para-substituted fluorophenyl group attached via an acetamide linkage.
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Benzylcarbamoyl methyl: A benzyl group connected to a carbamoyl methyl substituent.
This arrangement confers unique electronic and steric properties, enhancing its potential for targeted biological interactions.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis of this compound likely involves sequential reactions:
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Imidazole ring formation: Cyclization of precursors like glyoxal and ammonia derivatives under acidic or basic conditions.
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Substitution reactions: Introduction of the hydroxymethyl group via nucleophilic substitution or condensation.
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Sulfanyl bridge formation: Thiol-ene coupling or oxidative methods to attach the sulfanyl-acetamide moiety.
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Fluorophenyl incorporation: Amide bond formation between the acetamide and 3-fluoroaniline using carbodiimide-based coupling agents.
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Imidazole cyclization | Glyoxal, NH₃, HCl, 80°C | Microwave-assisted heating |
| 2 | Hydroxymethylation | Formaldehyde, NaHCO₃, 60°C | Solvent: DMF, catalyst: K₂CO₃ |
| 3 | Sulfanyl-acetamide attachment | Thioacetic acid, DCC, RT | Nitrogen atmosphere to prevent oxidation |
| 4 | Fluorophenyl coupling | EDC/HOBt, DCM, 0°C → RT | Excess 3-fluoroaniline |
Polar aprotic solvents (e.g., DMF, DCM) and catalysts (e.g., DCC) are critical for achieving high yields.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in DMSO and DMF due to polar functional groups; limited aqueous solubility (logP ≈ 2.8).
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Stability: Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmosphere recommended.
Table 2: Calculated Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 428.5 g/mol | Mass spectrometry |
| logP (Partition coefficient) | 2.8 | Computational prediction |
| Hydrogen Bond Donors | 4 | InChI analysis |
| Hydrogen Bond Acceptors | 7 | InChI analysis |
Biological Activities and Mechanisms
Table 3: Hypothetical Antimicrobial Activity
| Microbial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Inhibition of DNA gyrase |
| Escherichia coli | 25.0 | Cell wall synthesis disruption |
| Candida albicans | 50.0 | Ergosterol biosynthesis inhibition |
Anticancer Properties
The compound’s imidazole core may interfere with kinase signaling pathways, such as EGFR or PI3K/Akt, which are pivotal in cancer cell proliferation. Fluorine’s electronegativity could strengthen binding affinity to hydrophobic enzyme pockets.
Future Research Directions
Target Validation
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In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets.
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In vivo models: Evaluate pharmacokinetics and toxicity in rodent models.
Structural Optimization
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Introduce electron-withdrawing groups to enhance metabolic stability.
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Explore prodrug formulations to improve aqueous solubility.
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